Propionic acid, 2-acetylamino-3,3,3-trifluoro-2-[(tetrahydrofuran-2-ylmethyl)amino]-, methyl ester
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Overview
Description
Methyl 2-acetamido-3,3,3-trifluoro-2-{[(oxolan-2-yl)methyl]amino}propanoate is a complex organic compound with a unique structure that includes trifluoromethyl and oxolane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetamido-3,3,3-trifluoro-2-{[(oxolan-2-yl)methyl]amino}propanoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the trifluoromethyl group:
Incorporation of the oxolane ring: The oxolane ring can be introduced via cyclization reactions involving appropriate diol precursors.
Amidation and esterification: The final steps involve amidation and esterification reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3,3,3-trifluoro-2-{[(oxolan-2-yl)methyl]amino}propanoate can undergo various types of chemical reactions, including:
Substitution reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxolane ring and amide groups.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond would yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 2-acetamido-3,3,3-trifluoro-2-{[(oxolan-2-yl)methyl]amino}propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The trifluoromethyl group imparts unique properties, such as increased hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological processes involving amide and ester bonds.
Mechanism of Action
The mechanism of action of methyl 2-acetamido-3,3,3-trifluoro-2-{[(oxolan-2-yl)methyl]amino}propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins, while the oxolane ring can facilitate interactions with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 2-acetamido-3,3,3-trifluoro-N-(4-methyl-2-pyridinyl)alaninate
- Methyl 2-acetamido-3,3,3-trifluoro-N-2-pyridinylalaninate
Uniqueness
Methyl 2-acetamido-3,3,3-trifluoro-2-{[(oxolan-2-yl)methyl]amino}propanoate is unique due to the presence of both the trifluoromethyl and oxolane groups. This combination imparts distinct chemical and physical properties, such as increased stability and specific binding interactions, which are not observed in similar compounds.
Properties
Molecular Formula |
C11H17F3N2O4 |
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Molecular Weight |
298.26 g/mol |
IUPAC Name |
methyl 2-acetamido-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate |
InChI |
InChI=1S/C11H17F3N2O4/c1-7(17)16-10(9(18)19-2,11(12,13)14)15-6-8-4-3-5-20-8/h8,15H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
AEVAGMQDQDFUJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)OC)(C(F)(F)F)NCC1CCCO1 |
Origin of Product |
United States |
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